Pseudoisocyanine

描述

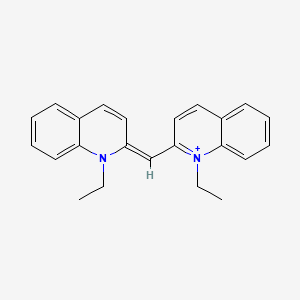

Structure

3D Structure

属性

IUPAC Name |

1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJZCWVTGOVGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N2+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20766-49-8 |

Source

|

| Record name | 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20766-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Intricate Photophysical Landscape of Pseudoisocyanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pseudoisocyanine (PIC), a classic cyanine dye, has captivated scientists for decades with its remarkable ability to self-assemble into highly ordered structures known as J-aggregates. These aggregates exhibit unique photophysical properties, distinct from their monomeric counterparts, making them a subject of intense research and a valuable tool in various scientific and technological fields, including as photosensitizers and molecular probes. This technical guide provides an in-depth exploration of the core photophysical properties of this compound, detailing its spectral characteristics, excited-state dynamics, and the methodologies used for their investigation.

Core Photophysical Properties

The photophysical behavior of this compound is dominated by the equilibrium between its monomeric and aggregated forms. This equilibrium is highly sensitive to factors such as concentration, solvent polarity, temperature, and the presence of salts or polymeric matrices.[1][2][3]

Monomeric this compound

At low concentrations in aqueous solutions, this compound exists predominantly as monomers. The monomer exhibits a broad absorption spectrum with a maximum around 523-525 nm.[4][5] Upon excitation, the monomer shows weak fluorescence.[6]

J-Aggregates: A State of Coherent Excitation

Upon increasing the concentration beyond a critical point, PIC molecules begin to self-assemble into J-aggregates.[7] This aggregation is characterized by a dramatic change in the absorption spectrum: the appearance of a new, intense, and remarkably narrow absorption band, known as the J-band, which is red-shifted compared to the monomer absorption.[8][9] This bathochromic shift is a hallmark of J-aggregate formation and is attributed to the head-to-tail arrangement of the dye molecules, leading to strong excitonic coupling between them.[5] The J-band of PIC aggregates typically appears around 572-573 nm in aqueous solutions.[8][9][10]

These J-aggregates are characterized by coherent coupling between the monomers, leading to the delocalization of electronic excitations over multiple molecules.[11] This results in unique properties such as superradiance, where the aggregate emits light at an accelerated rate.[12]

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical properties of this compound in its monomeric and J-aggregate forms, compiled from various studies.

| Property | Monomer | J-Aggregate | Conditions | Reference(s) |

| Absorption Maximum (λabs) | 523 nm | 572 nm | Aqueous solution, room temperature | [5][8] |

| 19100 cm-1 (approx. 523 nm) | 17500 cm-1 (approx. 571 nm) | Deionized water, 12.5 mM | [4] | |

| Emission Maximum (λem) | Broad emission, maximum around 560 nm | Narrow emission peak at 17500 cm-1 (approx. 571 nm), coinciding with the J-band absorption maximum. | Deionized water, 12.5 mM | [4][6] |

| Fluorescence Quantum Yield (ΦF) | Low (not explicitly quantified in results) | 28% | NaCl aqueous solution | [13][14][15] |

| < 3% | In polyvinyl sulfate (PVS) thin films | [13][15][16] | ||

| 0.23 ± 0.3% (on AT DNA) | On AT-rich DNA scaffolds | [11] | ||

| 0.15 ± 0.2% (on GC DNA) | On GC-rich DNA scaffolds | [11] | ||

| Fluorescence Lifetime (τF) | Not explicitly quantified in results | 310 ps | NaCl aqueous solution | [13][14][15] |

| < 5 ps | In polyvinyl sulfate (PVS) thin films | [13][15][16] |

Experimental Protocols

The characterization of this compound's photophysical properties relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectra of PIC monomers and J-aggregates and to monitor the aggregation process.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound chloride in a suitable solvent (e.g., deionized water or a buffer solution).[11] For studying J-aggregation, a series of dilutions are made to cover a range of concentrations, often from micromolar to millimolar.[4][10] The effect of additives can be studied by including them in the solvent.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Measure the absorption spectra of the PIC solutions at different concentrations, typically scanning from 300 to 800 nm.[5][11]

-

The appearance and growth of the red-shifted J-band (around 573 nm) with increasing concentration is indicative of J-aggregate formation.[10]

-

Fluorescence Spectroscopy

Objective: To measure the emission spectra, quantum yield, and excitation spectra of PIC.

Methodology:

-

Sample Preparation: Samples are prepared similarly to those for UV-Vis spectroscopy. For quantum yield measurements, a reference standard with a known quantum yield (e.g., Rhodamine 6G) is also prepared.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., a photomultiplier tube).

-

Emission Spectra Measurement:

-

Quantum Yield Measurement:

-

The integrated fluorescence intensities and absorbances of the sample and the reference standard are measured at the same excitation wavelength.

-

The quantum yield is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Excitation Spectra Measurement:

-

The emission wavelength is fixed at the maximum of the fluorescence band.

-

The excitation wavelength is scanned, and the fluorescence intensity is recorded. The resulting spectrum should resemble the absorption spectrum of the emitting species.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime of the excited state.

Methodology:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used.[12] This involves a pulsed light source (e.g., a picosecond laser), a fast detector, and timing electronics.

-

Measurement:

-

The sample is excited with a short pulse of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of these arrival times is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Visualizing the Dynamics of this compound

The formation of J-aggregates is a dynamic process that can be visualized as a signaling pathway or a logical relationship between different species in solution.

Caption: Pathway of this compound J-aggregate formation.

The experimental workflow for characterizing the photophysical properties of this compound can also be represented graphically.

Caption: Experimental workflow for photophysical characterization.

Conclusion

The photophysical properties of this compound are rich and complex, primarily governed by its propensity to form J-aggregates. Understanding these properties is crucial for its application in various fields. The distinct spectral signatures of the monomer and the J-aggregate provide a powerful tool for studying molecular self-assembly and excitonic interactions. The methodologies outlined in this guide serve as a foundation for researchers to explore and harness the unique photophysical characteristics of this remarkable dye.

References

- 1. researchgate.net [researchgate.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. functmaterials.org.ua [functmaterials.org.ua]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Self‐Assembly of Pseudo‐Isocyanine Chloride as a Sensor for Macromolecular Crowding In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. Room-temperature fluorescence lifetime of this compound (PIC) J excitons with various aggregate morphologies in relation to microcavity polariton formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Pseudoisocyanine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Pseudoisocyanine chloride (PIC), a cationic cyanine dye renowned for its unique self-assembly properties. The document details the historical context of its discovery, provides a comprehensive synthesis protocol, and outlines experimental procedures for the formation of its characteristic J-aggregates. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Discovery

The discovery of this compound and its remarkable spectral properties is credited to the independent work of Scheibe and Jelly in the 1930s.[1][2][3][4] They observed that concentrated aqueous solutions of 1,1'-diethyl-2,2'-cyanine chloride exhibited a new, intensely sharp, and red-shifted absorption band, which was later termed the "J-band".[1][2] This phenomenon was attributed to the reversible formation of dye aggregates, which were initially described as "threadlike aggregates" or "polymers".[1] These aggregates are now widely known as J-aggregates, in honor of Jelly, or sometimes as Scheibe aggregates.[2] The unique optical properties of these J-aggregates, including their narrow absorption bands and nearly resonant fluorescence, are due to the excitonic nature of their electronic states.[2]

Synthesis of this compound Chloride

This compound chloride is typically prepared from its iodide precursor, 1,1'-diethyl-2,2'-cyanine iodide, through an ion exchange process.[5][6]

Experimental Protocol: Synthesis via Ion Exchange

This protocol describes the conversion of 1,1'-diethyl-2,2'-cyanine iodide to 1,1'-diethyl-2,2'-cyanine chloride using an anion exchange resin.

Materials:

-

1,1'-diethyl-2,2'-cyanine iodide

-

Amberlite IRA 402 (Cl⁻ form) or a similar strong basic anion exchange resin

-

Deionized water

-

Methanol

-

Beaker

-

Glass column

-

Round bottom flask

-

Rotary evaporator

-

Red light conditions to protect the light-sensitive dye[6]

Procedure:

-

Resin Preparation: Prepare a slurry of the Amberlite IRA 402 resin in deionized water and pour it into a glass column to create a packed bed. Wash the resin thoroughly with deionized water to remove any impurities.

-

Dissolution of Starting Material: Dissolve a known quantity of 1,1'-diethyl-2,2'-cyanine iodide in a minimal amount of methanol.

-

Ion Exchange: Carefully load the dissolved dye solution onto the top of the prepared resin column.

-

Elution: Elute the column with deionized water. The iodide ions (I⁻) will bind to the resin, and the desired 1,1'-diethyl-2,2'-cyanine chloride (PIC) will be eluted. The progress of the elution can be monitored by the color of the eluate.

-

Collection: Collect the colored eluate containing the this compound chloride.

-

Solvent Removal: Concentrate the collected eluate using a rotary evaporator to remove the water and any residual methanol. This should be done at a reduced temperature to prevent degradation of the dye.

-

Drying and Storage: The resulting solid is this compound chloride. Dry the product under vacuum and store it in a desiccator, protected from light.

Formation of J-Aggregates

The formation of J-aggregates is a self-assembly process that is highly dependent on factors such as dye concentration, solvent, temperature, and the presence of salts or crowding agents.[5][7][8][9][10]

Experimental Protocol: Formation of J-Aggregates in Aqueous Solution

This protocol describes the preparation of PIC J-aggregates in an aqueous sodium chloride solution, a common method cited in the literature.

Materials:

-

This compound chloride (PIC)

-

Sodium chloride (NaCl)

-

Deionized water

-

Volumetric flasks

-

Pipettes

-

UV/Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation:

-

Sample Preparation:

-

To induce J-aggregation, dilute the PIC stock solution with the NaCl stock solution to achieve the desired final concentrations. For example, a final PIC concentration in the range of 2.5 × 10⁻⁴ to 6.1 × 10⁻⁴ mol/L in 200 mM NaCl is known to form a network superstructure of J-aggregates.[1] In another example, exceeding a concentration of 5 x 10⁻³ M in aqueous solution leads to the detection of the red-shifted absorption band.[2]

-

-

Induction of Aggregation:

-

Characterization:

-

UV/Vis Spectroscopy: Record the absorption spectrum of the solution. The formation of J-aggregates is indicated by the appearance of a sharp, red-shifted absorption band (the J-band) at approximately 573-574 nm.[5][6]

-

Fluorescence Spectroscopy: Measure the fluorescence spectrum. J-aggregates exhibit a characteristic fluorescence band that is nearly resonant with the J-band.[2][6]

-

Quantitative Data

The following tables summarize the key quantitative data related to this compound chloride and its J-aggregates as found in the literature.

| Parameter | Value | Conditions | Reference |

| Molar Mass of PIC | 362.9 g/mol | [5][6] | |

| Monomer Absorption Maximum | 523 nm | Aqueous solution | [11] |

| H-Aggregate Absorption Maximum | 482 nm | Aqueous solution | [11] |

| J-Band Absorption Maximum | 573 nm | Aqueous solution with crowding agents | [5] |

| J-Band Absorption Maximum | 574 nm | Aqueous NaCl solution | [6] |

| J-Aggregate Fluorescence Maximum | ~576 nm (shifted by 3 nm from absorption) | Aqueous NaCl solution | [6] |

| Concentration for J-Aggregate Formation | > 5 x 10⁻³ M | Aqueous solution | [2] |

| Concentration for J-Aggregate Network | 2.5 x 10⁻⁴ to 6.1 x 10⁻⁴ M | 200 mM NaCl solution | [1] |

| J-Aggregate Fiber Diameter | 2.3 nm | Cryo-TEM | [1] |

| J-Aggregate Fiber Length | Several hundred nanometers | Cryo-TEM | [1] |

Table 1: Physicochemical and Spectroscopic Properties of this compound Chloride and its Aggregates.

| Crowding Agent | Effect on J-Aggregation |

| Ficoll 400 | Promotes aggregation |

| Sucrose | Hardly any influence |

| Polyethylene glycol (PEG) | Impedes aggregation |

| Triethylene glycol (TEG) | Impedes aggregation |

Table 2: Effect of Macromolecular Crowding Agents on PIC J-Aggregation.[10]

Visualizations

The following diagrams illustrate the key processes involved in the study of this compound chloride J-aggregates.

Caption: Pathway of this compound Chloride J-aggregate formation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. functmaterials.org.ua [functmaterials.org.ua]

- 3. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Self‐Assembly of Pseudo‐Isocyanine Chloride as a Sensor for Macromolecular Crowding In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Self-Assembly of Pseudo-Isocyanine Chloride as a Sensor for Macromolecular Crowding In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Pseudoisocyanine Iodide: A Technical Guide for Researchers

An in-depth exploration of its properties, experimental applications, and mechanism of action as a transporter inhibitor.

Core Compound Information

Pseudoisocyanine iodide, a cyanine dye, is a valuable tool in various research fields, including neuroscience and materials science. This guide provides detailed technical information for its application in a research setting.

Chemical and Physical Properties

Below is a summary of the key quantitative data for this compound iodide.

| Property | Value | Reference(s) |

| CAS Number | 977-96-8 | [1][2][3] |

| Molecular Weight | 454.35 g/mol | [1][2] |

| Molecular Formula | C₂₃H₂₃IN₂ | [2][3] |

| Appearance | Orange to brown to dark red powder/crystals | [2][3] |

| Melting Point | 273 °C (decomposes) | [2] |

| λmax (in Ethanol) | 524 nm | [2] |

Mechanism of Action: Organic Cation Transporter Inhibition

This compound iodide functions as an inhibitor of organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, as well as the plasma membrane monoamine transporter (PMAT).[1] These transporters are crucial for the reuptake of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[4][5] By blocking these low-affinity, high-capacity transporters, this compound iodide increases the extracellular concentration of these neurotransmitters in the central nervous system. This neurochemical effect is a key mechanism underlying the antidepressant-like activity observed in preclinical studies.[1][4][5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the antidepressant-like effects of this compound iodide.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound iodide.

In Vitro Organic Cation Transporter (OCT) Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound iodide on OCTs using a cell-based assay with a fluorescent or radiolabeled substrate.

Workflow Diagram:

Materials:

-

HEK293 cells stably overexpressing the organic cation transporter of interest (e.g., OCT1, OCT2, or OCT3)

-

Control (mock-transfected) HEK293 cells

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

96-well cell culture plates

-

This compound iodide stock solution (in DMSO or appropriate solvent)

-

Fluorescent or radiolabeled OCT substrate (e.g., ASP+, metformin)[6]

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Stop solution (e.g., ice-cold PBS)

-

Plate reader (for fluorescence) or scintillation counter (for radioactivity)

Procedure:

-

Cell Culture and Seeding: Culture the OCT-overexpressing and mock-transfected HEK293 cells under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.[6][7]

-

Preparation of Solutions: Prepare serial dilutions of this compound iodide in transport buffer. Also, prepare the OCT substrate solution at the desired concentration in transport buffer.

-

Pre-incubation with Inhibitor: Remove the culture medium from the wells and wash the cells with transport buffer. Add the different concentrations of this compound iodide solution to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.[7]

-

Substrate Uptake: Add the OCT substrate solution to the wells (containing the inhibitor) and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.[6][7]

-

Stopping the Reaction: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold stop solution.

-

Quantification: Lyse the cells and measure the intracellular concentration of the substrate using a plate reader or scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound iodide compared to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Antidepressant Activity: Tail Suspension Test

The tail suspension test is a common behavioral assay to screen for potential antidepressant drugs in mice.[8][9][10]

Materials:

-

Male mice (strain as appropriate for the study)

-

This compound iodide solution for injection (e.g., dissolved in saline with a vehicle like DMSO)

-

Suspension box or apparatus

-

Adhesive tape

-

Video recording equipment (optional, for later scoring)

-

Timer

Procedure:

-

Drug Administration: Administer this compound iodide (e.g., 0.1-0.32 mg/kg) or vehicle control to the mice via intraperitoneal injection.[1] Allow for a sufficient time for the drug to take effect (e.g., 30-60 minutes).

-

Acclimation: Place the mice in the testing room for at least one hour before the test to allow them to acclimate to the environment.

-

Suspension: Securely attach a piece of adhesive tape to the tail of a mouse (approximately 1-2 cm from the tip) and suspend it from a horizontal bar or ledge, ensuring the mouse cannot touch any surfaces.[8][9]

-

Observation Period: Start the timer and observe the mouse for a total of 6 minutes.[8][9][10] Record the total time the mouse remains immobile. Immobility is defined as the absence of any movement except for respiration.[8]

-

Data Collection: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.[8]

-

Data Analysis: Compare the immobility time of the this compound iodide-treated group with the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.

Preparation and Characterization of J-Aggregates

This compound iodide is known to form J-aggregates (supramolecular assemblies) in solution or on templates like DNA, which have unique spectroscopic properties.

Materials:

-

This compound iodide

-

High-purity water or appropriate buffer (e.g., Tris-HCl)

-

Optional: DNA oligonucleotides for templated assembly

-

Spectrophotometer (UV-Vis and Fluorescence)

-

Atomic Force Microscope (AFM) (for morphological characterization)

Procedure for J-aggregate formation in solution:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound iodide in a suitable solvent (e.g., methanol or water). Sonication may be required to ensure complete dissolution.

-

Aggregation Induction: Dilute the stock solution into high-purity water or buffer to the desired final concentration. The formation of J-aggregates is concentration-dependent.

-

Spectroscopic Characterization:

-

UV-Vis Spectroscopy: Acquire the absorption spectrum. The formation of J-aggregates is indicated by the appearance of a sharp, red-shifted absorption band (the J-band) compared to the monomer absorption.

-

Fluorescence Spectroscopy: Measure the emission spectrum. J-aggregates often exhibit a narrow fluorescence peak with a small Stokes shift.

-

Procedure for DNA-templated J-aggregate formation:

-

Prepare DNA and Dye Solutions: Prepare stock solutions of the DNA template and this compound iodide in a suitable buffer (e.g., Tris-HCl with NaCl).

-

Mixing: Mix the DNA and dye solutions to the desired final concentrations. The ratio of dye to DNA is a critical parameter.

-

Incubation: Allow the mixture to incubate for a period to allow for the formation of the aggregates on the DNA scaffold (e.g., 36 hours).

-

Characterization: Characterize the resulting aggregates using spectroscopy (UV-Vis, fluorescence, circular dichroism) and microscopy (AFM) to confirm their formation and morphology.

Conclusion

This compound iodide is a versatile molecule with significant potential in neuropharmacology research as an inhibitor of organic cation transporters and as a building block for supramolecular assemblies. The protocols and information provided in this guide are intended to facilitate its effective use in a laboratory setting. Researchers should always adhere to appropriate safety protocols when handling this and any other chemical compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,1′-ジエチル-2,2′-シアニンヨージド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 977-96-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Inhibition of organic cation transporter 2 and 3 may be involved in the mechanism of the antidepressant-like action of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Cation Transporters in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters’ Mediated Metformin Uptake and Its Inhibition in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tail Suspension Test [jove.com]

The Formation of Pseudoisocyanine J-Aggregates: A Deep Dive into the Mechanistic Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoisocyanine (PIC), a cationic cyanine dye, has garnered significant scientific interest due to its remarkable ability to self-assemble into highly ordered supramolecular structures known as J-aggregates. These aggregates exhibit unique photophysical properties, most notably a sharp, intense, and bathochromically shifted absorption band (J-band) compared to the monomeric dye.[1][2] This phenomenon arises from the strong excitonic coupling between the transition dipole moments of the constituent dye molecules arranged in a specific head-to-tail fashion.[3] Understanding the intricate mechanism of J-aggregate formation is paramount for harnessing their potential in various applications, including as sensitizers in photographic materials, probes in biological systems, and components in novel optical and electronic devices.[1][4] This technical guide provides an in-depth exploration of the core mechanisms governing PIC J-aggregate formation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of J-Aggregate Formation

The self-assembly of PIC into J-aggregates is a complex, multi-step process influenced by a delicate interplay of factors including dye concentration, temperature, solvent properties, and the presence of counterions and other additives.[5][6] The formation process can be broadly categorized into three key stages: initiation (oligomerization and nucleation), growth (elongation), and maturation.

Initiation: From Monomers to Nuclei

At low concentrations or high temperatures, PIC exists predominantly as monomers in aqueous solution.[4][5] As the concentration increases or the temperature decreases, the equilibrium shifts towards the formation of small oligomers, often referred to as H-aggregates.[5][7] These H-aggregates are characterized by a hypsochromic (blue-shifted) absorption band relative to the monomer, indicating a side-by-side arrangement of the dye molecules.[7]

The transition from this H-aggregate state to the formation of J-aggregates is a critical step. There is evidence to suggest that the dimerization of PIC molecules is a necessary precursor to J-aggregation.[2] These dimers and smaller oligomers then serve as nucleation sites for the subsequent growth of the larger, thermodynamically more stable J-aggregates.[2] This nucleation process is often the rate-determining step in the overall aggregation kinetics.[8]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Monomer [label="PIC Monomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="Dimer (H-type)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOligomer [label="H-Oligomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="J-Aggregate Nucleus", fillcolor="#FBBC05", fontcolor="#202124"];

Monomer -> Dimer [label="Dimerization"]; Dimer -> HOligomer [label="Oligomerization"]; HOligomer -> Nucleus [label="Nucleation"]; Monomer -> Nucleus [label="Direct Nucleation"]; } caption: "Initiation pathway of PIC J-aggregate formation."

Growth: Elongation of the Aggregate Chain

Once stable nuclei are formed, the J-aggregates grow rapidly through the addition of monomers to the ends of the aggregate chain.[4][5] This process is analogous to a chain-growth polymerization.[5] Time-resolved light scattering experiments have confirmed that the self-assembly of J-aggregates follows a monomer addition process.[5] The growth of individual aggregates is typically much faster than the overall progress of aggregation, suggesting that the initiation step is the primary bottleneck.[5] The resulting J-aggregates often exhibit a fibrillar or rod-like morphology.[7][9]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Nucleus [label="J-Aggregate Nucleus", fillcolor="#FBBC05", fontcolor="#202124"]; Monomer [label="PIC Monomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowingAggregate [label="Growing J-Aggregate", fillcolor="#34A853", fontcolor="#FFFFFF"]; MatureAggregate [label="Mature J-Aggregate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Nucleus -> GrowingAggregate [label="Monomer Addition"]; Monomer -> GrowingAggregate [style=dotted]; GrowingAggregate -> MatureAggregate [label="Elongation"]; } caption: "Growth phase of PIC J-aggregate formation."

Factors Influencing Formation

Several environmental and chemical factors critically influence the formation and stability of PIC J-aggregates:

-

Concentration: J-aggregation is highly dependent on the dye concentration.[7][9] Below a critical concentration, only monomers and small H-aggregates exist.[5] Above this threshold, J-aggregate formation becomes favorable.[1]

-

Temperature: J-aggregate formation is typically an exothermic process, favored at lower temperatures.[4][10] There exists a concentration-dependent temperature threshold, or ceiling temperature, above which J-aggregates dissociate back into smaller species.[5][10]

-

Counterions and Salts: The nature and concentration of counterions can significantly impact J-aggregate formation.[6] Anions, in particular, can influence the kinetics and structure of the aggregates, a phenomenon related to the Hofmeister series.[11] The addition of salts like NaCl is often used to promote J-aggregation in aqueous solutions.[4][12]

-

Solvent: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. J-aggregation is most commonly observed in aqueous solutions.[9]

-

Additives and Templates: The presence of polymers, surfactants, or DNA can template the formation of J-aggregates, influencing their structure, stability, and photophysical properties.[3][13][14] For instance, DNA scaffolds with specific sequences can direct the formation of well-defined J-aggregates.[15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and properties of PIC J-aggregates, compiled from various studies.

Table 1: Spectroscopic Properties of PIC Species

| Species | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Spectral Shift from Monomer (0-0 transition) | Reference |

| Monomer (0-0) | ~523 - 525 nm | - | - | [2][3] |

| Monomer (0-1) | ~490 nm | - | - | [2] |

| H-Aggregate | Blue-shifted from monomer | - | Hypsochromic | [5][7] |

| J-Aggregate | ~572 - 580 nm | ~577 nm | Bathochromic (~1600 cm⁻¹) | [1][2][7][9] |

Table 2: Structural and Thermodynamic Parameters of PIC J-Aggregates

| Parameter | Value | Conditions | Reference |

| Aggregate Diameter | ~2.3 ± 0.2 nm | Aqueous solution (Cryo-TEM) | [7][9] |

| Aggregate Length | ~350 nm - 650 nm | 12.5 x 10⁻³ M PIC; Aqueous solution | [5][9] |

| Aggregation Number | ~3000 | 12.5 x 10⁻³ M PIC; Aqueous solution | [9] |

| Dimerization Constant (K_D) | 179 L mol⁻¹ | T = 25 °C | [10] |

| Exciton Coherence Length | 8.9 ± 2.9 monomers | 12.5 mM PIC in water | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible formation and characterization of PIC J-aggregates.

Protocol 1: Preparation of PIC J-Aggregates in Aqueous Solution

Objective: To prepare a stock solution of PIC and induce J-aggregation.

Materials:

-

This compound iodide (PIC iodide) or this compound chloride (PIC chloride)

-

Deionized water

-

Sodium chloride (NaCl)

-

Anion-exchange resin (e.g., Dowex 1X2, chloride form) if starting with PIC iodide

-

Sonicator

-

Magnetic stirrer and stir bar

-

Spectrophotometer cuvettes (e.g., 0.01 mm path length for concentrated solutions)

Procedure:

-

Preparation of PIC Chloride (if starting from PIC Iodide):

-

Dissolve PIC iodide in deionized water (e.g., 80 mg in 200 cm³) at an elevated temperature (e.g., 60 °C) with sonication for about 1 hour to ensure complete dissolution.[2]

-

Cool the solution to room temperature.

-

Pass the solution through an anion-exchange column (chloride form) to exchange iodide for chloride ions.[2]

-

Collect the resulting PIC chloride solution and remove the water under reduced pressure to obtain the solid dye.[2]

-

-

Preparation of PIC Stock Solution:

-

Accurately weigh the desired amount of PIC chloride and dissolve it in deionized water or a specific buffer (e.g., 10 mM NaCl, 5 mM Tris-HCl, pH 7.0) to prepare a concentrated stock solution (e.g., 15 mM).[2][3]

-

To aid dissolution, sonicate the solution for approximately 1 hour at an elevated temperature (e.g., 60 °C).[3]

-

Allow the solution to cool to room temperature.

-

Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.[3]

-

Determine the final concentration of the stock solution using UV-vis spectrophotometry and the molar absorption coefficient of the PIC monomer (ε ≈ 53,500 M⁻¹ cm⁻¹ at ~523 nm).[3]

-

-

Induction of J-Aggregation:

-

Dilute the stock solution to the desired final concentration (e.g., 12.5 mM) in deionized water or a salt solution (e.g., 0.01 N NaCl).[2][4] J-aggregation is spontaneous at high concentrations.[2]

-

For concentration-dependent studies, prepare a series of dilutions.

-

For temperature-dependent studies, the aggregation can be induced by a temperature drop below the aggregation threshold.[4]

-

Allow the solution to equilibrate for a specific period before measurement, as aggregation can be a time-dependent process.

-

Protocol 2: Spectroscopic Characterization

Objective: To characterize the formation of J-aggregates using UV-vis absorption, fluorescence, and circular dichroism spectroscopy.

Materials and Equipment:

-

PIC J-aggregate solution (from Protocol 1)

-

UV-Visible spectrophotometer

-

Fluorimeter

-

Circular Dichroism (CD) spectrometer

-

Demountable cuvette with a short path length (e.g., 0.01 mm) for concentrated solutions[2]

Procedure:

-

UV-vis Absorption Spectroscopy:

-

Acquire the absorption spectrum of the PIC solution over a suitable wavelength range (e.g., 300-800 nm).[3]

-

The formation of J-aggregates is indicated by the appearance of a sharp, intense absorption band around 572-580 nm.[1][9]

-

Monitor the decrease in the monomer absorption bands (~490 nm and ~525 nm) as J-aggregation proceeds.[2]

-

-

Fluorescence Spectroscopy:

-

Measure the fluorescence emission spectrum of the sample. The J-aggregate exhibits a characteristic narrow fluorescence peak that nearly coincides with its absorption maximum (~577 nm).[2][7]

-

Use a suitable excitation wavelength that is absorbed by the J-aggregate but minimizes direct excitation of any remaining monomers if possible.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Measure the CD spectrum of the J-aggregate solution. Chiral J-aggregates will exhibit a characteristic CD signal (e.g., a positive Cotton effect) in the region of the J-band, providing information about the supramolecular chirality of the aggregate structure.[2]

-

Conclusion

The formation of this compound J-aggregates is a fascinating example of supramolecular self-assembly, driven by a complex interplay of thermodynamic and kinetic factors. The process initiates with the formation of dimers and H-oligomers, which then act as nuclei for the subsequent chain-growth polymerization of monomers into extended, fibrillar J-aggregates. The precise control over experimental conditions such as dye concentration, temperature, and the chemical environment is critical for directing the assembly process and tuning the properties of the resulting aggregates. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore and manipulate this intricate system for a wide range of scientific and technological applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aggregation kinetics of extended porphyrin and cyanine dye assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. The role of counter-anions in the kinetics and chirality of porphyrin J-aggregates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic Dichotomy: A Technical Guide to Pseudoisocyanine Monomers and Their J-Aggregates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct spectroscopic characteristics of Pseudoisocyanine (PIC), a cyanine dye, in its monomeric and aggregated forms. A thorough understanding of these properties is crucial for leveraging PIC's potential in various applications, including as a sensitive probe in biological systems and a component in novel drug delivery platforms. This document provides a comprehensive overview of the spectral behavior of PIC, detailed experimental protocols for its preparation and analysis, and visual representations of the underlying processes.

Introduction to this compound and J-Aggregation

This compound (1,1'-diethyl-2,2'-cyanine) is a cationic dye known for its propensity to form highly ordered, self-assembled structures known as J-aggregates in solution under specific conditions.[1] This aggregation phenomenon is driven by intermolecular van der Waals forces, leading to a dense packing of dye molecules in a head-to-tail orientation.[2] This unique arrangement results in strong electronic coupling between the constituent monomers, giving rise to emergent photophysical properties that are markedly different from those of the isolated dye molecules.[2]

The formation of J-aggregates is a concentration-dependent process that can be promoted by factors such as high ionic strength, the presence of anionic polymers like DNA, or adsorption onto surfaces like layered silicates.[2][3] The transition from a monomeric state to a J-aggregate is accompanied by dramatic changes in the dye's absorption and fluorescence spectra, making spectroscopy a powerful tool for studying this phenomenon.

Spectroscopic Characteristics: Monomers vs. J-Aggregates

The most striking spectroscopic feature of PIC J-aggregates is the appearance of a new, intense, and narrow absorption band, known as the J-band, which is significantly red-shifted (bathochromic shift) compared to the absorption maximum of the monomer.[4] This shift is a direct consequence of the excitonic coupling between the transition dipole moments of the aggregated dye molecules.

In contrast, PIC monomers exhibit a broader absorption spectrum at shorter wavelengths. The fluorescence of J-aggregates is also red-shifted and often characterized by a very small Stokes shift, meaning the emission peak is very close to the absorption peak.[5] Monomeric PIC, on the other hand, typically has a very low fluorescence quantum yield in aqueous solutions.[2] However, when adsorbed onto certain surfaces, the fluorescence of the monomers can be significantly enhanced.[1]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic parameters for PIC monomers and J-aggregates, compiled from various studies. It is important to note that these values can be influenced by the specific experimental conditions (e.g., solvent, temperature, and aggregating agent).

| Parameter | This compound Monomer | This compound J-Aggregate | Reference(s) |

| Absorption Maximum (λ_max) | ~523 - 525 nm | ~570 - 580 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~53,500 M⁻¹cm⁻¹ at 523 nm | Significantly higher than monomer | [2] |

Table 1: Absorption Characteristics of PIC Monomers and J-Aggregates.

| Parameter | This compound Monomer | This compound J-Aggregate | Reference(s) |

| Fluorescence Emission Maximum (λ_em) | ~535 nm (adsorbed) | ~570 - 585 nm | [1][6] |

| Fluorescence Quantum Yield (Φ_F) | Very low in solution (~0.012%), can reach ~50% when adsorbed | Can be enhanced compared to monomer in solution | [1][2] |

| Fluorescence Lifetime (τ_F) | - | ~310 ps (in NaCl solution) | [7] |

| Stokes Shift | Variable | Very small (~2.8 nm) |

Table 2: Fluorescence Properties of PIC Monomers and J-Aggregates.

Experimental Protocols

This section provides detailed methodologies for the preparation of PIC monomer and J-aggregate solutions and their subsequent spectroscopic characterization.

Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of PIC, which can then be used to prepare both monomeric and aggregated samples.

-

Materials:

-

This compound (PIC) dye powder

-

Tris-HCl buffer (e.g., 5 mM Tris-HCl, pH 7.0)

-

Sodium chloride (NaCl) (e.g., 10 mM)

-

Spectroscopic grade water

-

Sonicator

-

0.2 µm syringe filter

-

-

Procedure:

-

Prepare the Tris-HCl buffer with the desired NaCl concentration in spectroscopic grade water.

-

Weigh an appropriate amount of PIC dye powder to achieve the desired stock concentration (e.g., 200 µM).

-

Dissolve the PIC powder in the prepared buffer.

-

To ensure complete dissolution and prevent the formation of aggregates in the stock solution, sonicate the solution for approximately 1 hour at 60 °C.[2]

-

Allow the solution to cool to room temperature.

-

Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles or dust.[2]

-

Determine the precise concentration of the PIC stock solution by measuring its absorbance at the monomer absorption maximum (~523 nm) using a UV-Vis spectrophotometer and applying the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of 53,500 M⁻¹cm⁻¹.[2]

-

Store the stock solution protected from light to prevent photodegradation.

-

Preparation of this compound J-Aggregates

J-aggregates can be formed by increasing the concentration of the dye and/or adding salts or other aggregating agents. This protocol provides a general method for inducing J-aggregation.

-

Materials:

-

PIC stock solution (prepared as in 3.1)

-

High concentration salt solution (e.g., 2 M NaCl) or a solution of an aggregating agent (e.g., DNA).

-

Spectroscopic grade water

-

-

Procedure (Salt-induced aggregation):

-

In a clean cuvette or vial, dilute the PIC stock solution with spectroscopic grade water to a concentration that is typically in the range of 10⁻⁴ to 10⁻³ M.[3]

-

Add a small volume of the high concentration NaCl solution to achieve a final salt concentration that promotes aggregation (e.g., 0.2 M).[3]

-

Gently mix the solution. The formation of J-aggregates is often indicated by a visible color change.

-

Allow the solution to equilibrate for a specific period (e.g., several hours) before spectroscopic measurements, as the aggregation process can be time-dependent.

-

-

Procedure (DNA-templated aggregation):

-

Prepare a solution of the DNA template in an appropriate buffer.

-

Add the PIC stock solution to the DNA solution to achieve the desired final concentrations of both components. A significant excess of PIC to DNA is often used.[8]

-

Incubate the mixture for a defined period (e.g., 24-36 hours) to allow for the formation of the DNA-templated aggregates.[8]

-

UV-Vis Absorption Spectroscopy

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stable output.[9]

-

Set the desired wavelength range for the scan (e.g., 300-800 nm).[8]

-

Perform a baseline correction using a cuvette filled with the same solvent/buffer used for the sample.[9]

-

Place the cuvette containing the PIC sample (monomer or aggregate solution) in the sample holder.

-

Start the scan and record the absorbance spectrum.

-

For accurate quantitative measurements, ensure that the maximum absorbance falls within the linear range of the instrument (typically below 1.5-2.0). Dilute the sample if necessary.

-

Fluorescence Spectroscopy

-

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

-

-

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Select an appropriate excitation wavelength. For PIC monomers, excitation is typically near their absorption maximum (~523 nm). For J-aggregates, excitation can be at the J-band (~570-580 nm) or at a wavelength where the monomer absorbs to study energy transfer.[1][8]

-

Set the desired emission wavelength range (e.g., 540-800 nm).[8]

-

Set the excitation and emission slit widths. Smaller slit widths provide better spectral resolution but lower signal intensity. A slit width of 5 nm is a common starting point.[8]

-

Record a blank spectrum using a cuvette containing only the solvent/buffer to check for background fluorescence.

-

Measure the fluorescence emission spectrum of the PIC sample.

-

To avoid inner filter effects, especially for concentrated solutions, it is advisable to use diluted samples with low absorbance at the excitation wavelength.

-

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental process of J-aggregation and a typical experimental workflow for spectroscopic analysis.

Caption: The process of this compound J-aggregation.

Caption: A typical experimental workflow for spectroscopic analysis.

Conclusion

The distinct spectroscopic signatures of this compound monomers and J-aggregates provide a powerful means to study and characterize molecular self-assembly. The dramatic red-shift in absorption and fluorescence upon aggregation, coupled with changes in quantum yield and lifetime, offers a sensitive readout for the state of the dye. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with PIC and other aggregating dyes, enabling robust and reproducible characterization for a wide range of applications in materials science, biophysics, and drug development.

References

- 1. functmaterials.org.ua [functmaterials.org.ua]

- 2. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iss.com [iss.com]

- 4. Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

The Dawn of Excitonic Science: A Technical Guide to the Early Studies of Pseudoisocyanine by Scheibe and Jelley

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early studies of pseudoisocyanine (PIC) conducted by Günter Scheibe and Edwin Jelley in the mid-1930s. Their independent discovery of the unique spectral properties of PIC aggregates, later termed J-aggregates, laid the foundation for the field of excitonic science and has had a lasting impact on areas ranging from photography to molecular electronics and biomedical imaging. This document provides a detailed overview of their key findings, experimental methodologies reconstructed from available literature, and the logical framework of their groundbreaking observations.

Introduction: The Serendipitous Discovery of J-Aggregates

In 1936 and 1937, Edwin Jelley and Günter Scheibe independently reported a remarkable phenomenon observed in concentrated solutions of the cyanine dye this compound (1,1'-diethyl-2,2'-cyanine chloride).[1] They observed that upon increasing the dye concentration in specific solvents, a new, exceptionally sharp, and intense absorption band emerged at a longer wavelength (red-shifted) compared to the absorption spectrum of the monomeric dye.[1][2] This new band, now famously known as the "J-band," was accompanied by a correspondingly narrow fluorescence band with a very small Stokes shift.[1][2] These spectral changes were correctly attributed to the formation of ordered molecular aggregates, which came to be known as J-aggregates (after Jelley) or Scheibe aggregates.[1][2]

Their work was a critical first step in understanding how intermolecular interactions in molecular assemblies can lead to the delocalization of electronic excitations, a concept now central to the understanding of light-harvesting systems, organic semiconductors, and fluorescence-based imaging agents.

Quantitative Spectroscopic Data

The early investigations by Scheibe and Jelley provided the first quantitative data on the spectral properties of this compound monomers and their J-aggregates. The following tables summarize the key spectroscopic parameters reported in their and subsequent related studies.

| Solvent | PIC State | Absorption Maxima (λ_max) | Reference |

| Ethanol | Monomer | ~488 nm and ~526 nm (two broad maxima) | [1] |

| Water | J-aggregate | ~571 nm (sharp, intense band) | [1] |

Table 1. Absorption Maxima of this compound in Different Solvents as Observed in Early Studies.

| Parameter | Value | Conditions | Reference |

| Concentration Threshold for J-aggregation | > 5 x 10⁻³ M | Aqueous solution | [2] |

| J-band shift relative to monomer | Bathochromic (red-shift) | Aggregation in aqueous solution | [3] |

| J-band characteristics | Narrow and intense | High concentration in water | [1] |

| Stokes Shift | Small | J-aggregates | [1] |

Table 2. Key Parameters Characterizing the Formation and Properties of this compound J-Aggregates.

Experimental Protocols

While the original publications from the 1930s provide a summary of the findings, detailed, step-by-step experimental protocols are not extensively elaborated in currently available secondary sources. However, based on their descriptions and modern reconstructions of their work, the following methodologies can be inferred for the key experiments.

Preparation of this compound Stock Solutions

A standard procedure for preparing a this compound stock solution, adapted from modern laboratory practices that build upon the early work, is as follows:

-

Dissolution: Dissolve the this compound chloride powder in the desired solvent (e.g., ethanol for monomeric studies, high-purity water for aggregation studies) to achieve a high concentration stock solution.

-

Sonication and Heating: To ensure complete dissolution and break up any initial clumps, the solution is typically sonicated and gently heated.

-

Cooling and Filtration: The solution is then allowed to cool to room temperature. To remove any undissolved particles or dust, the solution is filtered through a fine-pored filter.

-

Concentration Determination: The precise concentration of the stock solution is determined spectrophotometrically using the Beer-Lambert law and the known molar extinction coefficient of the PIC monomer.

Induction of J-Aggregation

Scheibe and Jelley observed that J-aggregation is dependent on both concentration and the solvent environment. The general protocol for inducing the formation of J-aggregates can be described as follows:

-

Solvent Exchange/Preparation in Aqueous Media: J-aggregation of this compound is most prominently observed in aqueous solutions. Experiments would involve preparing PIC solutions directly in water or by diluting a concentrated ethanolic stock solution into an aqueous buffer.

-

Concentration Adjustment: The concentration of the PIC solution is adjusted to be above the critical aggregation concentration, which was identified to be in the millimolar range (e.g., > 5 x 10⁻³ M).[2]

-

Addition of Salts (Optional but often necessary): The early studies noted that the addition of salts, such as sodium chloride, could enhance the formation and stability of J-aggregates.[1] The exact concentrations were likely varied to observe the effect on the absorption spectra.

-

Temperature Control: The formation of J-aggregates is also known to be temperature-dependent. While not explicitly detailed in all summaries of the early work, maintaining a constant and controlled temperature would have been crucial for reproducible results.

Spectroscopic Measurements

The core of Scheibe's and Jelley's work was the characterization of the spectral properties of this compound. The experimental workflow for these measurements would have followed these logical steps:

-

Sample Preparation: Prepare a series of this compound solutions in the desired solvents (e.g., ethanol and water) and at various concentrations, spanning the range from dilute solutions (dominated by monomers) to highly concentrated solutions (where J-aggregates form).

-

Absorption Spectroscopy: Record the absorption spectrum of each sample using a spectrophotometer. This would involve placing the sample in a cuvette and measuring the absorbance as a function of wavelength.

-

Fluorescence Spectroscopy: For fluorescence measurements, the sample would be excited at a wavelength where the dye absorbs light (e.g., within the monomer or J-aggregate absorption bands), and the emitted light would be collected and analyzed by a spectrometer to obtain the fluorescence spectrum.

-

Data Analysis: The obtained absorption and fluorescence spectra would then be plotted and analyzed to determine the peak positions (λ_max), the appearance of new bands (the J-band), and the relationship between concentration and the intensity of these bands.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships described in the early studies of this compound.

References

The Supramolecular Architecture of Pseudoisocyanine Aggregates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoisocyanine (PIC), a cationic cyanine dye, has garnered significant scientific interest due to its propensity to self-assemble into highly ordered supramolecular structures known as J-aggregates. These aggregates exhibit unique photophysical properties, including a sharp, red-shifted absorption band (J-band) and efficient energy transport, making them promising candidates for applications in photonics, sensing, and as probes for molecular environments. This technical guide provides an in-depth exploration of the supramolecular structure of PIC aggregates, detailing their formation, characterization, and the prevailing structural models. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and harness the properties of these fascinating molecular assemblies.

Introduction to this compound and J-Aggregation

This compound (1,1'-diethyl-2,2'-cyanine) is a planar, cationic dye that, above a critical concentration in aqueous solution, undergoes a spontaneous self-assembly process to form extended, fiber-like J-aggregates.[1][2][3] This aggregation is driven by intermolecular van der Waals forces, leading to a dense packing of the dye monomers with a head-to-tail arrangement of their transition dipoles.[2] This specific arrangement results in strong electronic coupling between the constituent molecules, giving rise to delocalized excitonic states.[4][5] The hallmark of J-aggregation is the appearance of a narrow and intense absorption band, known as the J-band, which is bathochromically shifted (red-shifted) relative to the monomer absorption.[5][6] In contrast, H-aggregates, which can also form under certain conditions, exhibit a hypsochromic (blue-shifted) absorption band.[7]

The unique optical properties of PIC J-aggregates, such as their high absorption cross-section and the ability for efficient, long-range excitation energy migration, have made them attractive for various applications.[8] They serve as model systems for understanding light-harvesting processes in natural photosynthetic systems and are being explored for use in artificial light-harvesting devices, optical sensors, and as fluorescent probes in biological imaging.[1][8] The structure and stability of these aggregates can be influenced by factors such as dye concentration, temperature, the presence of salts, and interactions with macromolecules like DNA.[8][9][10]

Spectroscopic and Physical Properties of PIC Aggregates

The formation and characterization of PIC aggregates are primarily studied through their distinct spectroscopic signatures and physical dimensions. The following tables summarize key quantitative data reported in the literature.

| Species | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Solvent/Conditions | Reference(s) |

| PIC Monomer | ~523 nm, ~490 nm (vibronic) | ~560 nm (broad) | Aqueous solution | [3][6][8][11] |

| PIC Dimer (H-aggregate) | ~482 nm | - | Aqueous solution | [11][12] |

| PIC J-aggregate | 572-577 nm | ~574.6 nm | Aqueous solution | [5][11] |

| PIC J-aggregate (on mica) | ~580 nm | - | Mica/water interface | [6][13] |

| PIC J-aggregate (aqueous) | 17,500 cm⁻¹ (571.4 nm) | 17,500 cm⁻¹ (571.4 nm) & 16,300 cm⁻¹ (vibronic) | 12.5 mM PIC in deionized water | [1] |

| PIC Monomer (aqueous) | 19,100 cm⁻¹ (523.6 nm) | - | 12.5 mM PIC in deionized water | [1] |

Table 2: Structural Dimensions of PIC J-Aggregates

| Parameter | Value | Method | Reference(s) |

| Fiber Width | 2.89 nm (average) | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | [1] |

| Rod Diameter | 2.3 ± 0.2 nm | Cryo-TEM | [7][11] |

| Aggregate Length | On the order of 350 nm | Cryo-TEM | [7][11] |

| Aggregation Number | ~3000 | Cryo-TEM | [7][11] |

| Island Height (on mica) | 3-6 nm | Atomic Force Microscopy (AFM) | [13] |

| Exciton Coherence Length | 8.9 ± 2.9 molecules | Spectroscopic analysis | [1] |

Experimental Protocols for Formation and Characterization

Detailed experimental methodologies are crucial for the reproducible formation and analysis of PIC aggregates. The following sections outline key protocols cited in the literature.

Preparation of PIC Stock Solutions

A common starting point for forming PIC aggregates is the preparation of a concentrated stock solution.

-

Dissolution: this compound chloride (PIC-Cl) powder is dissolved in a suitable solvent. For aqueous studies, deionized water or a buffer solution (e.g., 10 mM NaCl, 5 mM TRIS, pH 7.0) is used.[2][9]

-

Sonication: To ensure complete dissolution and break up any initial clumps, the solution is typically sonicated. A common procedure involves sonicating for 1 hour at an elevated temperature (e.g., 60 °C).[2][9]

-

Cooling and Filtration: The solution is then allowed to cool to room temperature. To remove any undissolved particulates, it is filtered through a syringe filter (e.g., 0.2 µm).[2][9]

-

Concentration Determination: The final concentration of the PIC monomer stock solution is determined by UV-Vis absorbance spectroscopy using the molar extinction coefficient of the monomer at its absorption maximum (e.g., 53,500 M⁻¹ cm⁻¹ at 523 nm).[9]

Formation of J-Aggregates

J-aggregation is typically induced by increasing the dye concentration in an aqueous environment.

-

Concentration Adjustment: The prepared PIC stock solution is diluted with the appropriate aqueous medium to achieve the desired final concentration for aggregation (e.g., ranging from 2.5 x 10⁻⁴ M to 12.5 mM).[1][8]

-

Incubation: The solution is allowed to equilibrate, during which the self-assembly process occurs. The kinetics of aggregation can vary depending on concentration and temperature.[14][15]

-

Templating (Optional): For controlled assembly, templates such as DNA oligonucleotides can be introduced into the solution prior to or during the addition of PIC. The mixture is then typically annealed by heating and slow cooling to facilitate the formation of templated aggregates.[2][9]

Spectroscopic Characterization

-

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded to monitor the formation of J-aggregates, identified by the appearance of the characteristic red-shifted J-band. Spectra are typically collected over a range of 300 to 800 nm.[2][9]

-

Fluorescence Spectroscopy: Emission and excitation spectra are measured to probe the photophysical properties of the aggregates. For J-aggregates, a narrow emission peak with a small Stokes shift is expected.[1]

-

Circular Dichroism (CD) Spectroscopy: CD spectra are used to investigate the chirality of the supramolecular structure. PIC J-aggregates often exhibit an induced positive Cotton effect.[1]

Microscopic Characterization

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the aggregates in a near-native state, vitrified samples are prepared by rapidly freezing a thin film of the aggregate solution. These samples are then imaged under cryogenic conditions to determine the width, length, and overall structure of the aggregate fibers.[1][8]

-

Atomic Force Microscopy (AFM): AFM is employed to study the structure of aggregates adsorbed onto a surface, such as mica. This technique provides high-resolution topographical information, revealing the height and morphology of the aggregates.[13][16]

Supramolecular Structure Models

The precise molecular packing within PIC J-aggregates has been a subject of extensive research. Several models have been proposed to explain their observed properties.

Linear and Hierarchical Aggregation

The formation of PIC J-aggregates is a hierarchical process. Initially, monomers associate to form dimers and small oligomers, which can exhibit H-type spectral characteristics.[1][12] These smaller units then serve as nuclei for the growth of larger, fiber-like J-aggregates.[15] This process can be influenced by the presence of counterions and the ionic strength of the solution.[8]

Caption: Hierarchical self-assembly of PIC J-aggregates.

Brickwork vs. Herringbone Models

Two prominent models for the packing of planar molecules in aggregates are the "brickwork" and "herringbone" arrangements. While these are general models for organic molecular packing, they provide a framework for understanding the potential arrangements within PIC aggregates. In the brickwork model, molecules are arranged in a parallel, slipped-stack fashion. The herringbone pattern involves a "V-shaped" arrangement of molecules.[17][18] The actual structure of PIC aggregates is likely a more complex, three-dimensional arrangement that may incorporate elements of these idealized models.

Caption: Idealized 2D packing: brickwork and herringbone models.

The Chiral Fiber Model

Recent studies combining experimental data with Frenkel exciton modeling suggest a chiral aggregate model for PIC fibers in aqueous solution.[1] In this model, the PIC monomers are arranged in a helical fashion, being neither parallel nor perpendicular to the long axis of the fiber. This chiral arrangement is consistent with the observed circular dichroism signals.[1] The model proposes that the fiber grows through the sequential addition of PIC dimers and monomers to its ends.

Caption: Growth of a chiral PIC aggregate fiber.

Conclusion and Future Outlook

The supramolecular structure of this compound aggregates is a result of a complex interplay of intermolecular forces, leading to the formation of well-ordered, fiber-like architectures with remarkable photophysical properties. Spectroscopic and microscopic techniques have provided significant insights into their dimensions and morphology, while theoretical models continue to refine our understanding of the precise molecular packing. For researchers in materials science and drug development, PIC aggregates offer a versatile platform for creating functional nanomaterials. Future research will likely focus on achieving greater control over the aggregation process to tailor their properties for specific applications, such as targeted drug delivery, advanced biosensing, and the development of novel photonic devices. A deeper understanding of the structure-property relationships will be key to unlocking the full potential of these fascinating supramolecular systems.

References

- 1. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aggregation kinetics of extended porphyrin and cyanine dye assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Herringbone Brick - TBS Cladding Solutions [tbscladdingsolutions.com]

Factors Influencing Pseudoisocyanine Aggregation Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical factors that govern the aggregation kinetics of pseudoisocyanine (PIC), a widely studied cyanine dye known for its propensity to form J-aggregates with distinct spectroscopic properties. Understanding and controlling these aggregation processes are paramount for applications ranging from photosensitizers in drug delivery to components in molecular electronics. This document delves into the core determinants of PIC aggregation, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of key processes.

Core Factors Influencing this compound Aggregation

The self-assembly of this compound monomers into J-aggregates is a complex process influenced by a multitude of environmental and intrinsic factors. The kinetics of this aggregation, including the nucleation and growth phases, are highly sensitive to the surrounding conditions.

Concentration

The concentration of the PIC dye is a primary driver of aggregation.[1][2][3] Below a critical concentration, PIC exists predominantly as monomers. As the concentration increases, dimers and small oligomers (H-aggregates) begin to form, which can then act as nuclei for the growth of the characteristic, red-shifted J-aggregates.[1][4] The aggregation process often follows a nucleation-polymerization mechanism, where the initial formation of a stable nucleus is the rate-limiting step.[5][6]

Temperature

Temperature plays a crucial role in the thermodynamics and kinetics of PIC aggregation. Generally, J-aggregation is an exothermic process, meaning that lower temperatures favor the formation and stability of aggregates.[2][4] There exists a concentration-dependent temperature threshold, often referred to as the ceiling temperature, above which J-aggregates disassemble back into monomers and H-oligomers.[4] This reversible temperature dependence is a key characteristic of PIC aggregation.[7]

Solvent Environment

The nature of the solvent significantly impacts the aggregation process by altering dye-solvent and dye-dye interactions. In aqueous solutions, hydrophobic interactions are a major driving force for aggregation. The addition of organic co-solvents, such as alcohols or dioxane, can disrupt the formation of J-aggregates by increasing the solubility of the PIC monomer and altering the dielectric constant of the medium.[8]

Ionic Strength

The presence of electrolytes in the solution can have a profound effect on PIC aggregation kinetics.[1][9] Increased ionic strength, through the addition of salts like NaCl, can promote aggregation by screening the electrostatic repulsion between the cationic PIC monomers.[1][9] This shielding allows the monomers to approach each other more closely, facilitating the van der Waals and π-π stacking interactions necessary for aggregate formation. This leads to the formation of larger aggregates at lower dye concentrations compared to solutions without added salt.[1][10]

Additives and Templates

Various additives can influence PIC aggregation by acting as templates or crowding agents. Polyanions, such as polyvinylsulfonate or DNA, can template the formation of J-aggregates by providing a scaffold that pre-organizes the dye molecules.[11][12][13] The electrostatic interactions between the cationic PIC and the anionic template facilitate a high local concentration of the dye, promoting aggregation.[11] The structure of the template, such as the AT-rich regions in DNA, can direct the formation of specific aggregate structures.[11][14] Other macromolecules can act as crowding agents, promoting aggregation through excluded volume effects.[2][7] Layered silicates have also been shown to influence PIC aggregation, with the surface charge density of the silicate affecting the extent of J-aggregate formation and, in some cases, leading to dye decomposition.[15][16]

Quantitative Data Summary

The following tables summarize quantitative data extracted from the literature on the factors influencing PIC aggregation.

| Factor | Condition | Observation | Aggregation Number (N) | Reference |

| Concentration | < 1 x 10⁻⁵ mol L⁻¹ (aqueous) | Predominantly monomers | 1 | [1] |

| 1 x 10⁻⁵ - 1 x 10⁻³ mol L⁻¹ (aqueous) | Equilibrium between monomers and H-aggregates | ~3-4 | [1] | |

| > 1 x 10⁻³ mol L⁻¹ (aqueous) | Formation of J-aggregates | Can reach ~3000 | [1][2] | |

| Ionic Strength | 0.75 x 10⁻³ mol L⁻¹ PIC in 0.01 M NaCl | Larger aggregates observed despite dimer-like spectrum | At least 30 | [1][10] |

| ~2 x 10⁻³ mol L⁻¹ PIC in 0.01 M NaCl | Formation of large, wormlike aggregates | ~1000-2000 | [1][10] | |

| Temperature | J-bits on DNA scaffolds | Linear decrease in CD signal | - | [14] |

| 10 °C to 60 °C | Complete loss of CD signal at 60 °C | - | [14] | |